4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid
Description
4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid is a spirocyclic compound featuring a cyclopropane ring fused to a pyrrolo[1,2-b]pyrazole system. The spiro architecture introduces conformational rigidity, which can enhance binding specificity in biological systems. The carboxylic acid moiety at the 2'-position improves solubility and enables hydrogen bonding interactions, making it a candidate for medicinal chemistry applications.
Properties
IUPAC Name |
spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-8(13)7-3-6-4-9(1-2-9)5-11(6)10-7/h3H,1-2,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEOFDAOEVNGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=CC(=NN3C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions may include the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which 4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between the target compound and structurally related spiroheterocycles from the evidence:
Key Observations
Fused bicyclic systems (e.g., in ’s compound) exhibit higher thermal stability (melting points >350°C) due to extended conjugation and rigidity .
Functional Groups :
- The carboxylic acid group distinguishes the target compound from esters (e.g., ) or amines (e.g., ), offering improved aqueous solubility and pH-dependent ionization.
- Substituents like pyridinylthio () or piperazine () are linked to specific biological activities (e.g., enzyme inhibition), suggesting the target compound’s acid group may target different binding pockets.
Synthetic Complexity: Spiro compounds with multiple heterocycles (e.g., pyrazino-pyrrolo-pyrimidines in ) require multi-step syntheses involving protecting groups (e.g., tert-butyl) and transition-metal catalysis (e.g., Pd(OAc)₂).
The target compound’s carboxylic acid could modulate interactions with phosphatases or kinases, though experimental validation is needed.
Research Findings and Implications
- Physical Properties : Cyclopropane-containing spiro compounds are underrepresented in the literature compared to cyclohexane or piperidine analogs. Their strained geometry may favor unique conformational states in drug-receptor interactions.
- Functional Group Impact : Carboxylic acids are less common in the cited analogs but are critical for solubility and target engagement. For example, ester derivatives () may serve as prodrugs, while amines () enhance membrane permeability.
- Synthetic Challenges : The evidence underscores the reliance on advanced coupling reactions (e.g., Pd-catalyzed aminations in ), suggesting that the target compound’s synthesis would require similar precision to avoid side reactions.
Biological Activity
4'H,6'H-Spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
- IUPAC Name : spiro[4,6-dihydropyrrolo[1,2-b]pyrazole-5,1'-cyclopropane]-2-carboxylic acid
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
The compound features a spirocyclic arrangement that combines cyclopropane and pyrrolopyrazole rings, which may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate biological pathways by binding to various enzymes or receptors involved in cellular processes. The precise molecular targets remain to be fully elucidated but are likely linked to its structural characteristics.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance:
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In one study, derivatives similar to this compound demonstrated significant cytotoxicity with IC₅₀ values ranging from 3.96 μM to 8.68 μM against HepG2 and MCF-7 cancer cell lines .
- Mechanisms of Action : The anticancer effects are believed to involve the induction of apoptosis and cell cycle arrest. For example, compounds in the same class have shown the ability to inhibit topoisomerase II and induce cell cycle arrest at the G0/G1 phase .
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition:
- Cyclin-dependent Kinases (CDKs) : Compounds derived from this scaffold have shown high affinity towards CDK inhibitors. In particular, some derivatives exhibited Ki values as low as 0.63 nM .
- Brassinosteroid Biosynthesis : Research indicates that related compounds can inhibit brassinosteroid biosynthesis pathways in plants, suggesting wider biological implications beyond human health .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Class | Notable Activities | IC₅₀ Values (μM) |
|---|---|---|
| Pyrrolopyrazine Derivatives | Anticancer activity against MCF-7 | 3.96 - 8.68 |
| Cyclopropane Derivatives | Enzyme inhibition (e.g., CDK) | Ki = 0.63 |
| Other Pyrazoline Hybrids | Induction of apoptosis; inhibition of topoisomerase II | Varies |
Case Studies
Several case studies have documented the effectiveness of pyrazoline derivatives in cancer treatment:
- Study on HepG2 Cells : A derivative was found to significantly inhibit HepG2 cell proliferation with an IC₅₀ value below 5 μM. This study also reported mechanisms involving apoptosis induction .
- In Vivo Efficacy : In animal models, certain derivatives demonstrated promising results against tumor growth at doses as low as 10 mg/kg .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-2'-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via multi-step protocols involving cyclopropane ring formation and spiro-annulation. For example, analogous spirocyclic pyrrolo-pyrazole derivatives are synthesized using sequential nucleophilic substitutions (e.g., 2,2-diethoxyethylamine in toluene) and acid-mediated cyclizations (e.g., trifluoroacetic acid in toluene) to form the spiro center . Reaction temperature (e.g., –20°C for diazomethane reactions) and solvent choice (e.g., dichloromethane for diazomethane stability) critically affect regioselectivity and yield .
Q. How is the structure of this spirocyclic compound confirmed spectroscopically?
- Methodology : Characterization typically includes 1H/13C NMR and high-resolution mass spectrometry (HRMS-ESI) . For example, spirocyclic analogs show distinct NMR signals for cyclopropane protons (δ ~1.3–1.6 ppm, multiplet) and pyrrolo-pyrazole protons (δ ~7.1–8.6 ppm) . Carboxylic acid protons may appear as broad singlets (δ ~12–14 ppm) in DMSO-d5. HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 452 for related compounds) .
Q. What are the solubility and stability considerations for handling this compound in aqueous and organic media?
- Methodology : The carboxylic acid group imparts moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability testing under varying pH (e.g., 1–13) and temperatures (4°C–40°C) is advised. Analogous compounds show degradation via cyclopropane ring opening under strong acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodology : Density Functional Theory (DFT) optimizes the molecule’s geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking with targets like CDK4/6 (as seen in structurally related kinase inhibitors) evaluates binding affinity. For example, spirocyclic pyrazolo-pyrrolo derivatives exhibit potent CDK4/6 inhibition (IC50 < 100 nM) due to hydrophobic interactions with the ATP-binding pocket .
Q. What strategies resolve contradictions in biological assay data (e.g., in vitro vs. in vivo efficacy)?
- Methodology : Discrepancies may arise from metabolic instability or poor bioavailability. Use LC-MS/MS to monitor plasma/tissue concentrations in pharmacokinetic studies. Structural modifications (e.g., tert-butyl ester prodrugs) improve permeability, as demonstrated in spirocyclic pyrimidine analogs .
Q. How do stereochemical variations at the spiro center affect bioactivity?
- Methodology : Enantioselective synthesis (e.g., chiral amine intermediates ) generates diastereomers for comparative testing. For example, (1S,4S)-configured analogs of related spirocyclic inhibitors show 10-fold higher CDK4 binding than (1R,4R)-isomers .
Q. What analytical techniques identify and quantify synthetic byproducts (e.g., ring-opened derivatives)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
